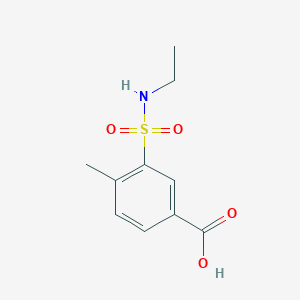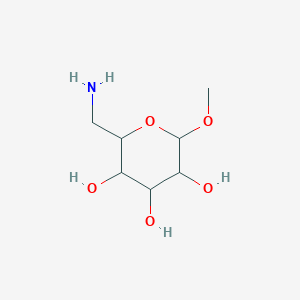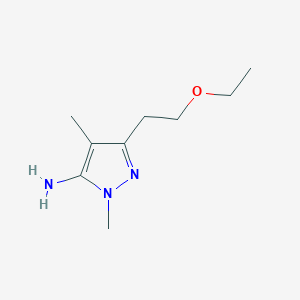
3-(Ethylsulfamoyl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfamoyl)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with an ethylsulfamoyl group at the 3-position and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfamoyl)-4-methylbenzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by the introduction of the ethylsulfamoyl group. One common method includes the reaction of 4-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ethylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfamoyl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Ethylsulfamoyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfamoyl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfamoyl)-4-methylbenzoic acid
- 3-(Ethylsulfamoyl)-4-chlorobenzoic acid
- 3-(Ethylsulfamoyl)-4-nitrobenzoic acid
Comparison
Compared to similar compounds, 3-(Ethylsulfamoyl)-4-methylbenzoic acid is unique due to the presence of both the ethylsulfamoyl and methyl groups, which can influence its reactivity and binding properties. The specific substitution pattern on the benzene ring can affect the compound’s solubility, stability, and overall biological activity.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
3-(ethylsulfamoyl)-4-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-3-11-16(14,15)9-6-8(10(12)13)5-4-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13) |
Clave InChI |
HMRUQFFDUMPRHJ-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)





![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)
![3,3-Dimethyl-7-oxo-6-[2-(thiophen-3-yl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13642367.png)

![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)



